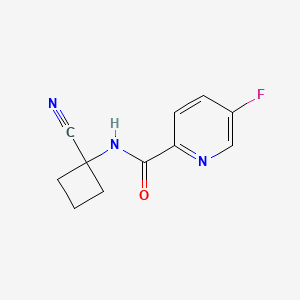
N-(1-cyanocyclobutyl)-5-fluoropyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclobutyl)-5-fluoropyridine-2-carboxamide, also known as CCT245737, is a small molecule inhibitor that has been studied extensively in the field of cancer research. This compound has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent for the treatment of various types of cancer.
Mechanism of Action
N-(1-cyanocyclobutyl)-5-fluoropyridine-2-carboxamide inhibits the activity of Chk1 by binding to the ATP-binding site of the protein. This prevents Chk1 from phosphorylating downstream targets in the DNA damage response pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-5-fluoropyridine-2-carboxamide has been shown to induce DNA damage and cell cycle arrest in cancer cells, leading to apoptosis. In addition, N-(1-cyanocyclobutyl)-5-fluoropyridine-2-carboxamide has been shown to enhance the efficacy of DNA-damaging agents such as chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-cyanocyclobutyl)-5-fluoropyridine-2-carboxamide is its specificity for Chk1, which reduces the potential for off-target effects. However, the efficacy of N-(1-cyanocyclobutyl)-5-fluoropyridine-2-carboxamide may be limited by the presence of mutations in the Chk1 pathway that confer resistance to the drug.
Future Directions
Future research on N-(1-cyanocyclobutyl)-5-fluoropyridine-2-carboxamide could focus on identifying biomarkers that predict response to the drug, as well as developing strategies to overcome resistance to Chk1 inhibition. In addition, the potential of N-(1-cyanocyclobutyl)-5-fluoropyridine-2-carboxamide as a combination therapy with other DNA-damaging agents could be explored further.
Synthesis Methods
The synthesis of N-(1-cyanocyclobutyl)-5-fluoropyridine-2-carboxamide involves several steps, starting with the reaction of 1-cyanocyclobutane carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-fluoropyridine-2-carboxamide in the presence of a base to yield N-(1-cyanocyclobutyl)-5-fluoropyridine-2-carboxamide.
Scientific Research Applications
N-(1-cyanocyclobutyl)-5-fluoropyridine-2-carboxamide has been studied extensively in preclinical models of cancer, including breast cancer, ovarian cancer, and melanoma. In these studies, N-(1-cyanocyclobutyl)-5-fluoropyridine-2-carboxamide has been shown to inhibit the activity of a protein called Chk1, which plays a critical role in the DNA damage response pathway. By inhibiting Chk1, N-(1-cyanocyclobutyl)-5-fluoropyridine-2-carboxamide can sensitize cancer cells to DNA-damaging agents such as chemotherapy and radiation therapy.
properties
IUPAC Name |
N-(1-cyanocyclobutyl)-5-fluoropyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O/c12-8-2-3-9(14-6-8)10(16)15-11(7-13)4-1-5-11/h2-3,6H,1,4-5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRPBUYTUAJDQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)C2=NC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethoxyphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2889920.png)
![4-butoxy-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2889925.png)
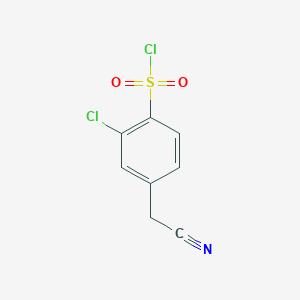

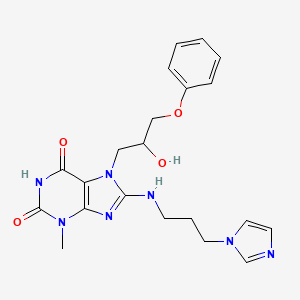
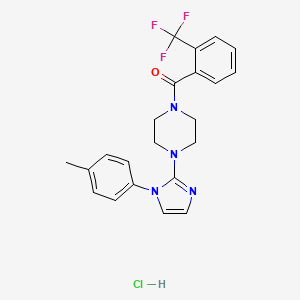

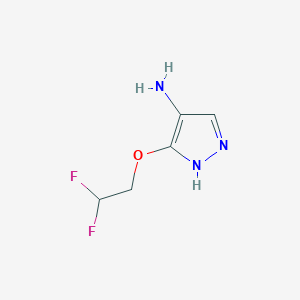

![5-Chloro-3-fluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridin-2-amine](/img/structure/B2889934.png)
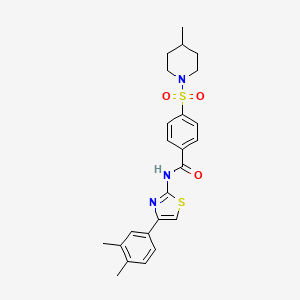
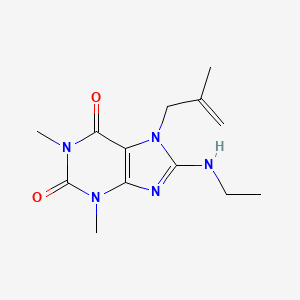

![1-[4-[2-(Trifluoromethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2889942.png)